molecular formula C13H15F3N2O4 B12610738 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine CAS No. 648920-82-5

3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine

Cat. No.: B12610738
CAS No.: 648920-82-5
M. Wt: 320.26 g/mol
InChI Key: QWLGMHHTRHAXLQ-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine is a synthetic organic compound characterized by its unique structure, which includes multiple fluorine atoms and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the fluorine atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the nitrophenyl group: This step involves nitration reactions, often using nitric acid or a nitrating mixture.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine involves its interaction with specific molecular targets. The fluorine atoms and nitrophenyl group play crucial roles in these interactions, potentially affecting enzyme activity or receptor binding. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine: Shares a similar structure but with an azetidine ring instead of a piperidine ring.

    4,4-Dimethoxy-3,3-difluoropiperidine: Lacks the nitrophenyl group but has a similar piperidine core.

Uniqueness

3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine is unique due to the combination of its fluorinated positions and the presence of both a nitrophenyl group and dimethoxy groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

648920-82-5

Molecular Formula

C13H15F3N2O4

Molecular Weight

320.26 g/mol

IUPAC Name

3,3-difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine

InChI

InChI=1S/C13H15F3N2O4/c1-21-13(22-2)5-6-17(8-12(13,15)16)11-4-3-9(18(19)20)7-10(11)14/h3-4,7H,5-6,8H2,1-2H3

InChI Key

QWLGMHHTRHAXLQ-UHFFFAOYSA-N

Canonical SMILES

COC1(CCN(CC1(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])F)OC

Origin of Product

United States

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